molecular formula C19H15BrN2O2 B11560403 2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Katalognummer: B11560403
Molekulargewicht: 383.2 g/mol
InChI-Schlüssel: QBDLFYLNZKNQCW-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is a complex organic compound with the molecular formula C19H15BrN2O2. This compound is characterized by the presence of a bromophenoxy group and a naphthalenylmethylidene group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves a multi-step process:

    Formation of 3-bromophenoxyacetohydrazide: This is achieved by reacting 3-bromophenol with chloroacetohydrazide under basic conditions.

    Condensation Reaction: The resulting 3-bromophenoxyacetohydrazide is then reacted with naphthalen-2-carbaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.

    Condensation Reactions: The hydrazide group can participate in further condensation reactions with aldehydes or ketones.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of acid or base catalysts.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Condensation Products: Formation of Schiff bases or other hydrazone derivatives.

    Oxidation and Reduction Products: Corresponding oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the naphthalenylmethylidene group can facilitate binding to other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-chlorophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
  • 2-(3-fluorophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
  • 2-(3-iodophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Uniqueness

The presence of the bromine atom in 2-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Eigenschaften

Molekularformel

C19H15BrN2O2

Molekulargewicht

383.2 g/mol

IUPAC-Name

2-(3-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15BrN2O2/c20-17-6-3-7-18(11-17)24-13-19(23)22-21-12-14-8-9-15-4-1-2-5-16(15)10-14/h1-12H,13H2,(H,22,23)/b21-12+

InChI-Schlüssel

QBDLFYLNZKNQCW-CIAFOILYSA-N

Isomerische SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC(=CC=C3)Br

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.